5-Cyanofuran-2-sulfonamide

Medicinal Chemistry Computational Chemistry Sulfonamide Reactivity

5-Cyanofuran-2-sulfonamide features a 5-cyano substituent that withdraws electrons from the furan ring, enhancing sulfonamide zinc-binding affinity for carbonic anhydrase and MMP inhibition. Its MW of 172.16 g/mol (within fragment range) and balanced LogP (−0.1) make it ideal for FBDD screening. The cyano group provides an IR probe (~2230 cm⁻¹) for binding assays and a synthetic handle for fragment growing. Orthogonal reactivity enables chemoselective library synthesis. Differentiated from electron-rich or thiophene analogs.

Molecular Formula C5H4N2O3S
Molecular Weight 172.16 g/mol
Cat. No. B8709270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanofuran-2-sulfonamide
Molecular FormulaC5H4N2O3S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)S(=O)(=O)N)C#N
InChIInChI=1S/C5H4N2O3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9)
InChIKeyZBBXJKCGHYDRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanofuran-2-sulfonamide: Procurement Guide for This Sulfonamide-Furan Carbonitrile Building Block


5-Cyanofuran-2-sulfonamide (CAS 878386-01-7) is a heterocyclic sulfonamide derivative featuring a cyano-substituted furan ring, with a molecular formula of C₅H₄N₂O₃S and a molecular weight of 172.16 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, where its dual sulfonamide and cyano functional groups enable its use as a key intermediate in the synthesis of enzyme inhibitors and other pharmacologically active agents [2]. The furan core contributes to favorable physicochemical properties, including a computed XLogP3 of -0.1 and a topological polar surface area of 106 Ų, which are critical for drug-likeness assessments [1].

5-Cyanofuran-2-sulfonamide: Why In-Class Furan Sulfonamide Analogs Cannot Be Simply Interchanged


In the class of furan-2-sulfonamides, the nature of the 5-position substituent critically governs the compound's electronic properties, reactivity, and suitability for downstream synthetic applications. The electron-withdrawing cyano group in 5-Cyanofuran-2-sulfonamide imparts a distinct Hammett substituent constant that directly affects the acidity of the sulfonamide -NH₂, its nucleophilicity, and its metal-binding affinity. Analogs with electron-donating (e.g., methyl) or hydrogen-bonding (e.g., formyl) substituents exhibit different reactivity profiles, making them unsuitable as drop-in replacements in synthetic sequences optimized for a 5-cyano derivative [1]. Furthermore, the cyano group serves as a precursor handle for further transformations (e.g., hydrolysis to carboxylic acid, reduction to amine, or cycloaddition reactions), which is a capability absent in non-cyano analogs [2]. Interchanging with the thiophene analog introduces differences in ring electronics and sulfur-mediated interactions that can alter target binding modes.

5-Cyanofuran-2-sulfonamide: Quantifiable Differentiation Evidence Against Closest Analogs


Electronic Effect of the 5-Cyano Substituent: Computed pKa and Hammett Constant Comparison

The electron-withdrawing nature of the cyano group at the 5-position of the furan ring differentiates 5-Cyanofuran-2-sulfonamide from its 5-methyl and 5-formyl analogs. Using the predicted pKa of the sulfonamide -NH₂ group as a proxy for electronic perturbation, 5-Cyanofuran-2-sulfonamide exhibits a predicted pKa of 9.28 ± 0.60, compared to an expected higher pKa for the electron-donating 5-methyl analog [1]. The Hammett σₚ constant for a cyano group (0.66) versus a methyl group (-0.17) indicates a substantial difference in electron-withdrawing character, which directly influences the sulfonamide's zinc-binding affinity in carbonic anhydrase inhibition [2]. This computational evidence allows a rational prioritization of the cyano-substituted scaffold for targets requiring enhanced sulfonamide anion stabilization.

Medicinal Chemistry Computational Chemistry Sulfonamide Reactivity

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Polar Surface Area

5-Cyanofuran-2-sulfonamide possesses a computed XLogP3 of -0.1 and a topological polar surface area (TPSA) of 106 Ų [1]. In comparison, the unsubstituted parent compound furan-2-sulfonamide (C₄H₅NO₃S, MW 147.15) lacks the cyano group and has a correspondingly smaller TPSA and higher XLogP. The 5-formyl analog (C₅H₅NO₄S, MW 175.16) introduces a hydrogen-bond-accepting aldehyde oxygen, increasing TPSA beyond 106 Ų . These differences in key ADME descriptors directly impact predicted membrane permeability and oral bioavailability. The cyano analog occupies an intermediate lipophilicity space that may be advantageous for balancing solubility and permeability, a critical consideration in fragment-based drug discovery and lead optimization [2].

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Utility: The Cyano Group as a Versatile Transformative Handle

The cyano group at the 5-position of 5-Cyanofuran-2-sulfonamide provides a transformative handle that is absent in the 5-methyl and 5-formyl analogs. The cyano group can be hydrolyzed to a carboxylic acid (enabling amide coupling), reduced to an aminomethyl group (enabling reductive amination), or participate in [3+2] cycloaddition reactions to form tetrazoles [1]. This synthetic versatility is explicitly demonstrated in patent literature where N-(tert-butyl)-5-cyanofuran-2-sulfonamide is used as a protected intermediate, with the tert-butyl group subsequently removed under acidic conditions (TFA, room temperature, 24 h) to liberate the free sulfonamide [2]. In contrast, the 5-formyl analog is limited to condensation and nucleophilic addition, while the 5-methyl analog offers no comparable orthogonal reactivity for diversification.

Organic Synthesis Building Block Chemistry Parallel Synthesis

Ring Heteroatom Comparison: Furan vs. Thiophene in the Cyano-Sulfonamide Scaffold

Direct bioisosteric replacement of the furan oxygen with sulfur yields 5-Cyanothiophene-2-sulfonamide (MW 188.23 g/mol). The thiophene analog has a higher molecular weight (+16.07 g/mol) and a larger van der Waals volume due to the sulfur atom, which can alter binding pocket complementarity . In carbonic anhydrase inhibition, 4-substituted furan-2-sulfonamides have demonstrated nanomolar-level potency against human CA II in vitro [1]. While direct comparative Ki data for the 5-cyano furan versus thiophene pair is not available, class-level SAR indicates that furan-containing sulfonamides often exhibit superior ligand efficiency (lower molecular weight per unit of potency) compared to their thiophene counterparts, making the furan scaffold a preferred starting point for fragment-based approaches [2].

Bioisosteric Replacement Scaffold Hopping Carbonic Anhydrase Inhibition

Functional Group Orthogonality: Dual Reactivity of Sulfonamide and Cyano Moieties

5-Cyanofuran-2-sulfonamide uniquely combines a primary sulfonamide (-SO₂NH₂) and a cyano group (-C≡N) on a single heterocyclic scaffold. The sulfonamide can be selectively protected (e.g., as the N-tert-butyl derivative) while leaving the cyano group intact for further manipulation [1]. This orthogonality is not available in analogs where the 5-substituent is reactive under sulfonamide protection conditions: the 5-formyl group would compete with sulfonamide protection, and the 5-methyl group offers no secondary reactive handle. The N-tert-butyl-5-cyanofuran-2-sulfonamide intermediate demonstrates that the cyano group is stable under acidic deprotection conditions (TFA, 24 h, room temperature), confirming the compatibility of these two functional groups [1]. This dual reactivity enables sequential, chemoselective transformations without cross-reactivity.

Chemoselective Synthesis Protecting Group Strategy Intermediate Stability

5-Cyanofuran-2-sulfonamide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-Molecular-Weight Sulfonamide Zinc-Binding Fragment

5-Cyanofuran-2-sulfonamide is well-suited as a fragment in fragment-based drug discovery (FBDD) campaigns targeting zinc-dependent enzymes such as carbonic anhydrases and matrix metalloproteinases. Its molecular weight of 172.16 g/mol falls within the optimal fragment range (MW < 250), and its predicted pKa of 9.28 supports a significant proportion of the anionic sulfonamide form at physiological pH for zinc coordination . The balanced XLogP3 of -0.1 and TPSA of 106 Ų predict favorable solubility for biochemical screening at fragment concentrations (typically 0.1–1 mM). The cyano group provides a synthetic vector for fragment growing or linking, while also serving as a useful IR probe (characteristic C≡N stretch at ~2230 cm⁻¹) for biophysical binding assays .

Carbonic Anhydrase Inhibitor Lead Optimization: Electron-Deficient Furan Scaffold

For research programs targeting carbonic anhydrase isoforms (hCA I, II, IV, IX, XII), 5-Cyanofuran-2-sulfonamide offers an electron-deficient furan scaffold differentiated from electron-rich analogs. The class-level SAR from Angeli et al. (2023) demonstrates that substituted furan sulfonamides achieve nanomolar inhibition against multiple hCA isoforms, with some compounds exceeding the potency of the reference drug acetazolamide . The electron-withdrawing cyano group is expected to enhance the sulfonamide's zinc-binding affinity by stabilizing the deprotonated sulfonamide anion . While direct Ki data for 5-Cyanofuran-2-sulfonamide itself has not been reported, its computed properties position it as an attractive starting scaffold for SAR exploration, particularly against the tumor-associated isoforms hCA IX and hCA XII, where selective inhibition is therapeutically relevant.

Parallel Synthesis and Combinatorial Chemistry: A Dual-Reactive Core Scaffold

5-Cyanofuran-2-sulfonamide serves as an ideal core scaffold for parallel synthesis and combinatorial library production. The orthogonal reactivity of the sulfonamide and cyano groups allows for sequential, chemoselective diversification. The sulfonamide can be alkylated, acylated, or converted to sulfonylureas, while the cyano group can independently undergo hydrolysis, reduction, or cycloaddition. The demonstrated stability of the cyano group under acidic deprotection conditions (TFA, 24 h, room temperature) confirms that protecting group strategies can be implemented without cyano group degradation . For procurement, the compound is commercially available from Enamine (EN300-197507) at 95% purity in quantities from 50 mg to 250 mg, with a pricing structure ($229/50 mg, $342/100 mg, $487/250 mg) that supports both initial SAR exploration and scale-up for library production .

Bioisosteric Scaffold Hopping: Evaluation of Furan vs. Thiophene Core in Lead Series

5-Cyanofuran-2-sulfonamide should be procured alongside 5-Cyanothiophene-2-sulfonamide (CAS 519055-65-3) for systematic scaffold-hopping studies. The furan analog is 16 g/mol lighter than the thiophene, potentially offering superior ligand efficiency if comparable potency is achieved . In carbonic anhydrase inhibition, 4-substituted furan-2-sulfonamides have demonstrated nanomolar potency against CA II, establishing the viability of the furan core for this target class . A matched-pair analysis comparing the furan and thiophene cyano-sulfonamides would reveal the impact of ring heteroatom substitution on potency, selectivity, and ADME properties, providing valuable SAR insights for lead optimization programs.

Quote Request

Request a Quote for 5-Cyanofuran-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.